Vardenafil Desmethyl 6-Ethoxide
Description
Vardenafil Desmethyl 6-Ethoxide is a structural analog of vardenafil, a well-characterized phosphodiesterase-5 (PDE5) inhibitor used primarily for treating erectile dysfunction and investigated for cardiovascular applications . The compound’s name suggests two key modifications:
- Desmethyl: Removal of a methyl group, which may alter metabolic stability or receptor binding.
Properties
Molecular Formula |
C₂₂H₃₀N₆O₄S |
|---|---|
Molecular Weight |
474.58 |
Synonyms |
2-(2-Ethoxy-3-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues of Vardenafil
Vardenafil belongs to a class of imidazotriazinone-based PDE5 inhibitors. Key analogs include:
- Sildenafil: A pyrazolopyrimidinone derivative with distinct temperature-dependent PDE5 inhibition profiles .
- Deuterated Vardenafil : Incorporates deuterium to modify metabolic pathways, improving stability .
Table 1: Structural Comparison of Vardenafil and Key Analogs
*Hypothetical based on structural analogs.
Pharmacodynamic and Kinetic Comparisons
PDE5 Inhibition Efficacy
Evidence highlights temperature-dependent differences in PDE5 inhibition between vardenafil and sildenafil:
- Vardenafil : IC50 for PDE5 inhibition remains stable across temperatures (0.009 µM at 37°C vs. 0.023 µM at 20°C) .
- Sildenafil : IC50 increases significantly at lower temperatures (0.024 µM at 37°C vs. 0.037 µM at 20°C) .
Desmethylation could reduce metabolic clearance, extending half-life.
Table 2: PDE5 Inhibition Under Hypothermia (20°C)
| Compound | IC50 (µM) | Temperature Stability |
|---|---|---|
| Vardenafil | 0.023 | Stable |
| Sildenafil | 0.037 | Reduced efficacy |
| This compound* | ~0.015–0.020* | Hypothetically improved stability |
*Predicted based on structural optimization.
Cardiovascular Effects
Vardenafil demonstrates preconditioning-mimetic effects in myocardial ischemia models, reducing infarct size by 58% at 0.014 mg/kg. However, it causes transient hypotension (215% drop in mean arterial pressure) . Structural modifications in this compound might mitigate this side effect by altering vascular selectivity.
Metabolic and Analytical Considerations
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